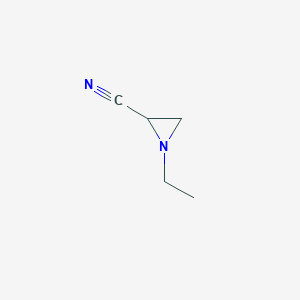
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine is a synthetic reduced pterin cofactor. It is known for its role in various biochemical processes, particularly as a cofactor for nitric oxide synthetase and hydroxylases such as phenylalanine, tyrosine, and tryptophan hydroxylases . This compound is less active than the natural cofactor, tetrahydrobiopterin (BH4) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine involves several steps. One common method includes the reaction of guanidine hydrochloride with dimethyl malonate in the presence of a freshly-prepared sodium methoxide solution in methanol . The mixture is then heated under reflux for about 2-3 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves similar steps as laboratory methods but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This compound can generate superoxide radicals under specific conditions.
Reduction: It can be reduced to its corresponding tetrahydropteridine form.
Substitution: Various substitution reactions can occur, particularly at the amino and hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of superoxide radicals .
Aplicaciones Científicas De Investigación
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects by acting as a cofactor for enzymes such as nitric oxide synthetase and hydroxylases . It interacts with these enzymes to facilitate the conversion of substrates into products. The molecular targets include phenylalanine, tyrosine, and tryptophan hydroxylases, which are involved in the synthesis of important neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrobiopterin (BH4): A natural cofactor that is more active than 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine.
6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another similar compound with comparable biochemical properties.
Uniqueness
This compound is unique due to its synthetic origin and specific role as a reduced pterin cofactor. Its ability to generate superoxide radicals under certain conditions also sets it apart from other similar compounds .
Propiedades
Número CAS |
25239-84-3 |
|---|---|
Fórmula molecular |
C8H13N5O |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-amino-5,6-dimethyl-3,6,7,8-tetrahydropteridin-4-one |
InChI |
InChI=1S/C8H13N5O/c1-4-3-10-6-5(13(4)2)7(14)12-8(9)11-6/h4H,3H2,1-2H3,(H4,9,10,11,12,14) |
Clave InChI |
UKAKSZYCDTUUPM-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(N1C)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)


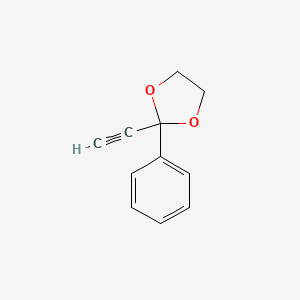
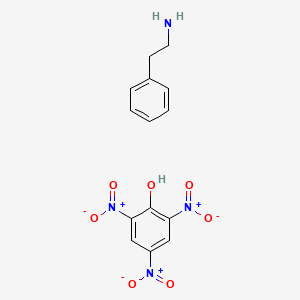
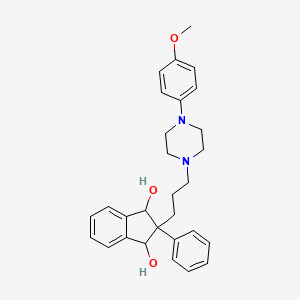
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
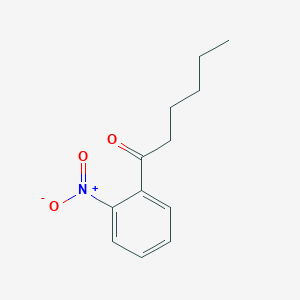
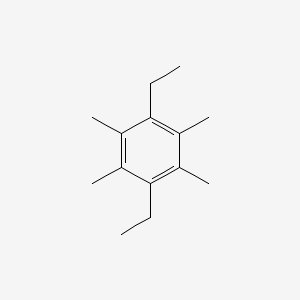
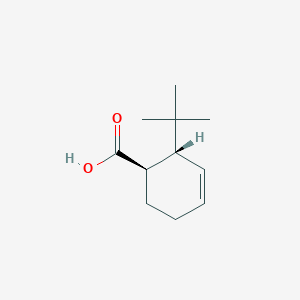
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
